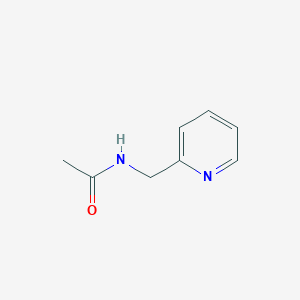

N-(pyridin-2-ylmethyl)acetamide

Vue d'ensemble

Description

N-(pyridin-2-ylmethyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group (CH3C(=O)-) attached to a nitrogen atom. This particular compound features a pyridin-2-ylmethyl group, indicating a pyridine ring with a methyl substituent at the second position, linked to the nitrogen of the acetamide group. Although the provided papers do not directly discuss N-(pyridin-2-ylmethyl)acetamide, they do provide insights into similar compounds, which can be used to infer some aspects of its chemistry.

Synthesis Analysis

The synthesis of related N-substituted acetamides typically involves the condensation of corresponding acids or their derivatives with amines or amides. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved by condensation of the corresponding acids with 4-aminopyridine . Similarly, the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamides involved synthetic routes that may be applicable to the synthesis of N-(pyridin-2-ylmethyl)acetamide .

Molecular Structure Analysis

The molecular structure of N-substituted acetamides is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide was determined, showing that the amide unit is almost planar and that the phenyl and pyridyl groups are not conjugated with the amide unit . This information can be extrapolated to suggest that N-(pyridin-2-ylmethyl)acetamide may also exhibit a planar amide unit with specific dihedral angles between the pyridine ring and the amide plane.

Chemical Reactions Analysis

The chemical reactivity of N-substituted acetamides can involve oxidation reactions. For instance, 2-(pyridin-2-yl)-N,N-diphenylacetamides underwent oxidation with various oxidants, leading to multiple products . This suggests that N-(pyridin-2-ylmethyl)acetamide could also participate in oxidation reactions, potentially yielding a variety of oxidized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides can be influenced by their molecular structure. For example, the presence of substituents on the pyridine ring or the acetamide nitrogen can affect the compound's solubility, melting point, and biological activity. The biological evaluation of related compounds as opioid kappa agonists and antiallergic agents indicates that N-(pyridin-2-ylmethyl)acetamide may also exhibit specific biological properties, which would be determined by its precise physical and chemical characteristics.

Applications De Recherche Scientifique

Metal Complexes and Ligand Studies

- N-(pyridin-2-ylmethyl)acetamide has been used in the synthesis of new metal complexes. Tetradentate ligands derived from it showed diverse bonding and geometries with metals like Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) (Al-jeboori, Al-Tawel, & Ahmad, 2010). Another study synthesized divalent and trivalent ion complexes with 2-hydroxy-N-pyridin-2-ylmethyl-acetamide, observing varied biological activities (Karim, Ali, & Musa, 2005).

Tautomerism Studies

- Research on tautomerism, a form of isomerism, highlighted N-(pyridin-2-yl)acetamide's existence in various tautomeric forms, contributing to understanding heteroaromatic tautomerism (Katritzky & Ghiviriga, 1995).

Corrosion Inhibition

- Derivatives of N-(pyridin-2-yl)acetamide have been synthesized for corrosion inhibition, tested in both acidic and mineral oil mediums. These compounds showed promising inhibition efficiencies, crucial for industrial applications (Yıldırım & Cetin, 2008).

Ligand-Reactivity and Chemical Synthesis

- Studies focused on the ligand-rearrangement reactions using 3-halo-4-aminopyridines with N-(pyridin-2-ylmethyl)acetamide, leading to novel synthetic pathways (Getlik et al., 2013). Another investigation into the coordination of N,N-bis(pyridin-2-ylmethyl)acetamide with transition metals showed interesting results on amide bond cleavage (Yang, Lu, Wang, & Liu, 2016).

Pharmaceutical Research

- A study on 2-aryl-2-(pyridin-2-yl)acetamides explored their anticonvulsant activities and cardiac safety, showcasing their potential as therapeutic agents (Dawidowski et al., 2020).

Spectroscopic and Structural Analysis

- Research has been conducted on zinc complexes with N-(2-pyridylmethyl)acetamide ligands, where the complexes exhibited various coordination geometries. This study contributes to our understanding of metal-ligand interactions (Chaudhuri et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(11)10-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOHAEBNFWGQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408160 | |

| Record name | N-(pyridin-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-ylmethyl)acetamide | |

CAS RN |

58481-18-8 | |

| Record name | N-(pyridin-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

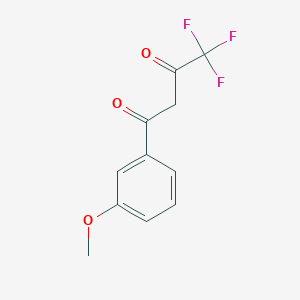

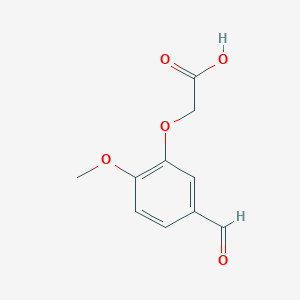

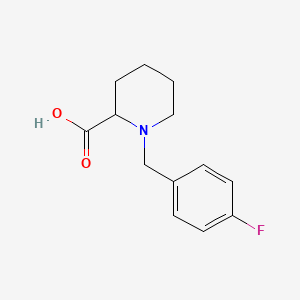

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)